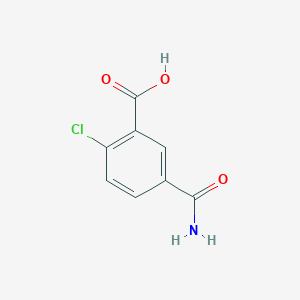
5-Carbamoyl-2-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carbamoyl-2-chlorobenzoic acid is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a chlorine atom, and the hydrogen atom at the 5-position is replaced by a carbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carbamoyl-2-chlorobenzoic acid typically involves the chlorination of benzoic acid derivatives followed by the introduction of a carbamoyl group. One common method involves the reaction of 2-chlorobenzonitrile with a suitable reagent to introduce the carbamoyl group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or ethanol. The reaction mixture is heated to facilitate the reaction and then cooled to precipitate the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 5-Carbamoyl-2-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: Products may include 2-chlorobenzoic acid or other oxidized derivatives.
Reduction: Products may include 5-amino-2-chlorobenzoic acid or other reduced forms.
Substitution: Products depend on the nucleophile used but may include various substituted benzoic acids.
Aplicaciones Científicas De Investigación
5-Carbamoyl-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Carbamoyl-2-chlorobenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or signaling cascades.
Comparación Con Compuestos Similares
2-Chlorobenzoic acid: Similar structure but lacks the carbamoyl group.
5-Bromo-2-chlorobenzoic acid: Similar structure with a bromine atom instead of a carbamoyl group.
5-Carbamoyl-2-chlorophenylboronic acid: Similar structure with a boronic acid group.
Uniqueness: 5-Carbamoyl-2-chlorobenzoic acid is unique due to the presence of both a chlorine atom and a carbamoyl group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Propiedades
Fórmula molecular |
C8H6ClNO3 |
|---|---|
Peso molecular |
199.59 g/mol |
Nombre IUPAC |
5-carbamoyl-2-chlorobenzoic acid |
InChI |
InChI=1S/C8H6ClNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13) |
Clave InChI |
BULSSJGKUARKMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)N)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


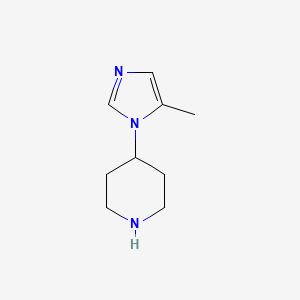
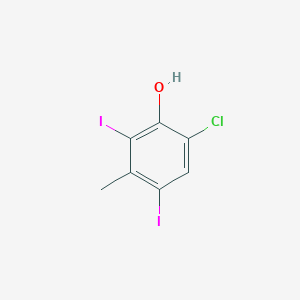
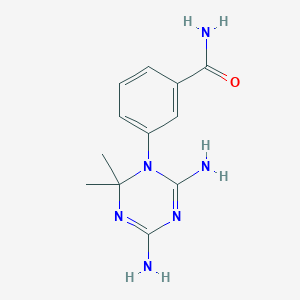
![1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one](/img/structure/B13126560.png)

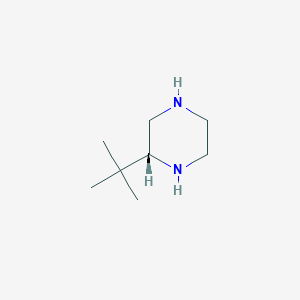
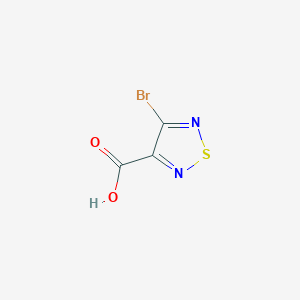

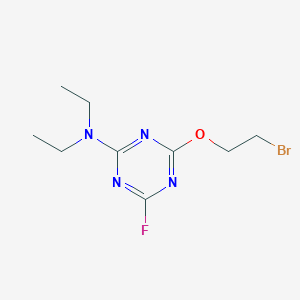

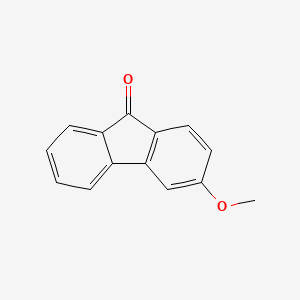
![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)


